molecular formula C14H14ClN3O2 B8808134 6-Chloro-N-(3-isopropoxyphenyl)pyrazine-2-carboxamide

6-Chloro-N-(3-isopropoxyphenyl)pyrazine-2-carboxamide

Cat. No. B8808134
M. Wt: 291.73 g/mol
InChI Key: GMNKLGQYDACFPS-UHFFFAOYSA-N
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Patent
US08648084B2

Procedure details

The product from Example 15B was reacted with 3-isopropoxyaniline and TEA in CH2Cl2 as described in Example 15C to afford the title compound. MS (DCI/NH3) m/z 309 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([C:8](Cl)=[O:9])[CH:5]=[N:4][CH:3]=1.[CH:11]([O:14][C:15]1[CH:16]=[C:17]([CH:19]=[CH:20][CH:21]=1)[NH2:18])([CH3:13])[CH3:12]>C(Cl)Cl>[Cl:1][C:2]1[N:7]=[C:6]([C:8]([NH:18][C:17]2[CH:19]=[CH:20][CH:21]=[C:15]([O:14][CH:11]([CH3:13])[CH3:12])[CH:16]=2)=[O:9])[CH:5]=[N:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CN=CC(=N1)C(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC=1C=C(N)C=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CN=CC(=N1)C(=O)NC1=CC(=CC=C1)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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